molecular formula C8H7Cl2NO4S B1460912 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid CAS No. 716360-56-4

2,6-Dichloro-3-(methylsulfamoyl)benzoic acid

Cat. No.: B1460912
CAS No.: 716360-56-4
M. Wt: 284.12 g/mol
InChI Key: XXVVPZSSECZKLO-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(methylsulfamoyl)benzoic acid is a chemical compound with the molecular formula C8H7Cl2NO4S and a molecular weight of 284.12 g/mol . It is characterized by the presence of two chlorine atoms, a methylsulfamoyl group, and a benzoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid typically involves the chlorination of 3-(methylsulfamoyl)benzoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 6 positions of the benzoic acid ring . Common reagents used in this process include chlorine gas and suitable solvents such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(methylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2,6-Dichloro-3-(methylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzoic acid: Lacks the methylsulfamoyl group.

    3-(Methylsulfamoyl)benzoic acid: Lacks the chlorine atoms.

    2,6-Dichloro-4-(methylsulfamoyl)benzoic acid: Similar structure but with a different substitution pattern.

Uniqueness

2,6-Dichloro-3-(methylsulfamoyl)benzoic acid is unique due to the specific combination of chlorine atoms and the methylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,6-dichloro-3-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO4S/c1-11-16(14,15)5-3-2-4(9)6(7(5)10)8(12)13/h2-3,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVVPZSSECZKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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